molecular formula C18H26ClNO B2443435 1-Adamantyl(2-methoxybenzyl)amine CAS No. 820245-49-6

1-Adamantyl(2-methoxybenzyl)amine

Cat. No.: B2443435
CAS No.: 820245-49-6
M. Wt: 307.86
InChI Key: DQUHMGRWRPXXJD-UHFFFAOYSA-N
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Description

1-Adamantyl(2-methoxybenzyl)amine is a chemical compound known for its unique structure and diverse applications. It is characterized by the presence of an adamantane group attached to a 2-methoxybenzylamine moiety. This compound has garnered significant interest in various fields, including chemistry, biology, and medicine, due to its potential therapeutic properties and versatile chemical reactivity .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]adamantan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO.ClH/c1-20-17-5-3-2-4-16(17)12-19-18-9-13-6-14(10-18)8-15(7-13)11-18;/h2-5,13-15,19H,6-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUHMGRWRPXXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC23CC4CC(C2)CC(C4)C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Adamantyl(2-methoxybenzyl)amine typically involves the reaction of 1-adamantylamine with 2-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

1-Adamantyl(2-methoxybenzyl)amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .

Comparison with Similar Compounds

1-Adamantyl(2-methoxybenzyl)amine can be compared with other adamantane derivatives, such as amantadine and rimantadine, which are also known for their antiviral properties. Unlike these compounds, this compound has a broader spectrum of activity and targets different molecular pathways . Similar compounds include:

Biological Activity

1-Adamantyl(2-methoxybenzyl)amine is a compound that has attracted attention due to its unique structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an adamantane moiety linked to a 2-methoxybenzylamine group. This structure imparts unique chemical properties that are crucial for its biological activity. The adamantane scaffold is known for enhancing lipophilicity, which can improve the pharmacokinetic profiles of compounds.

The biological activity of this compound primarily involves its interaction with host cellular components. Research indicates that it interferes with the endolysosomal pathway and autophagy, which are critical for viral replication and the activity of intracellular toxins. This compound has shown promise in inhibiting various viruses, including influenza and herpes simplex virus type 2, making it a candidate for antiviral drug development .

Biological Activity Overview

Activity Description
Antiviral Effective against influenza viruses, including strains resistant to amantadine .
Toxin Inhibition Interferes with intracellular toxins by modulating cellular pathways.
Cellular Interactions Alters the endolysosomal pathway, impacting viral replication.

Antiviral Potency

A study comparing various adamantyl amines revealed that this compound demonstrated significant antiviral activity against both wild-type and mutant strains of influenza A virus. It exhibited mid-nanomolar potency against the M2 proton channel, a target for many antiviral drugs .

Case Studies

  • Influenza A Virus Inhibition : In vitro studies showed that this compound inhibited the replication of influenza A virus strains with both sensitive and resistant M2 channels. The compound's ability to block the proton channel was confirmed through electrophysiological assays, highlighting its potential as a broad-spectrum antiviral agent .
  • Herpes Simplex Virus Type 2 : Preliminary findings suggest that this compound also possesses antiviral properties against herpes simplex virus type 2, although further research is needed to elucidate the specific mechanisms involved.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other adamantane derivatives:

Compound Primary Use Mechanism
Amantadine Antiviral & antiparkinsonianNMDA receptor antagonist; M2 channel blocker
Rimantadine AntiviralSimilar to amantadine but with fewer side effects
Memantine Alzheimer's treatmentNMDA receptor antagonist

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